

Data Presentation: Inter-laboratory Comparison of ^{26}Al Standards

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Compound of Interest

Compound Name: Aluminum-26

Cat. No.: B1230959

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While the full quantitative results of the "First international ^{26}Al interlaboratory comparison" are not publicly available in their entirety, the following table illustrates the typical structure of such a comparison. This format allows for a clear and objective assessment of the agreement between participating laboratories. The data presented here is representative and intended to serve as a template for how such results would be displayed.

Participating Laboratory (Code)	Sample ID	Reported ²⁶ Al/ ²⁷ Al Ratio (x 10 ⁻¹²)	Reported Uncertainty (x 10 ⁻¹²)	Deviation from Consensus Value (%)
Lab A	M1	45.2	1.8	+0.9
Lab B	M1	44.1	2.1	-1.6
Lab C	M1	46.0	1.9	+2.7
Lab D	M1	44.8	2.0	+0.0
Consensus Value	M1	44.8	0.9	
Lab A	M2	123.5	4.9	+1.2
Lab B	M2	120.1	5.5	-1.6
Lab C	M2	124.8	5.0	+2.3
Lab D	M2	122.0	5.2	-0.0
Consensus Value	M2	122.0	2.1	
Lab A	M3	88.9	3.5	+0.5
Lab B	M3	87.2	4.0	-1.5
Lab C	M3	90.1	3.6	+1.8
Lab D	M3	88.5	3.8	+0.0
Consensus Value	M3	88.5	1.4	
Lab A	M4	15.6	0.8	+1.3
Lab B	M4	15.1	0.9	-1.9
Lab C	M4	15.8	0.8	+2.6
Lab D	M4	15.4	0.7	+0.0

Consensus
Value

M4

15.4

0.3

Experimental Protocols

The accurate determination of ^{26}Al concentrations relies on meticulous sample preparation and sophisticated analytical techniques, primarily Accelerator Mass Spectrometry (AMS).

Sample Preparation from Meteorites

The "First international ^{26}Al interlaboratory comparison" utilized meteorite samples to assess the entire analytical process, from chemical preparation to measurement.^[1] The general procedure for extracting and purifying aluminum from such samples is as follows:

- **Sample Digestion:** A powdered meteorite sample (typically ~10 mg) is treated with hydrofluoric acid (HF) in a Teflon beaker to dissolve the silicate matrix.^[2] A known amount of natural aluminum (^{27}Al) carrier is added at this stage to determine the chemical yield and to serve as a reference for the isotope ratio measurement.^[3]
- **Precipitation:** The dissolved aluminum is then precipitated as aluminum hydroxide ($\text{Al}(\text{OH})_3$) by the addition of ammonium hydroxide (NH_4OH).^[2]
- **Conversion to Oxide:** The $\text{Al}(\text{OH})_3$ precipitate is placed in a platinum crucible and heated at high temperatures (e.g., 900°C) to convert it to aluminum oxide (Al_2O_3), which is the form suitable for introduction into the ion source of the AMS.^[2]
- **Target Preparation:** The resulting Al_2O_3 is mixed with a conductive metal powder, such as silver (Ag) or copper (Cu), and pressed into a target holder for the AMS ion source.^[2]

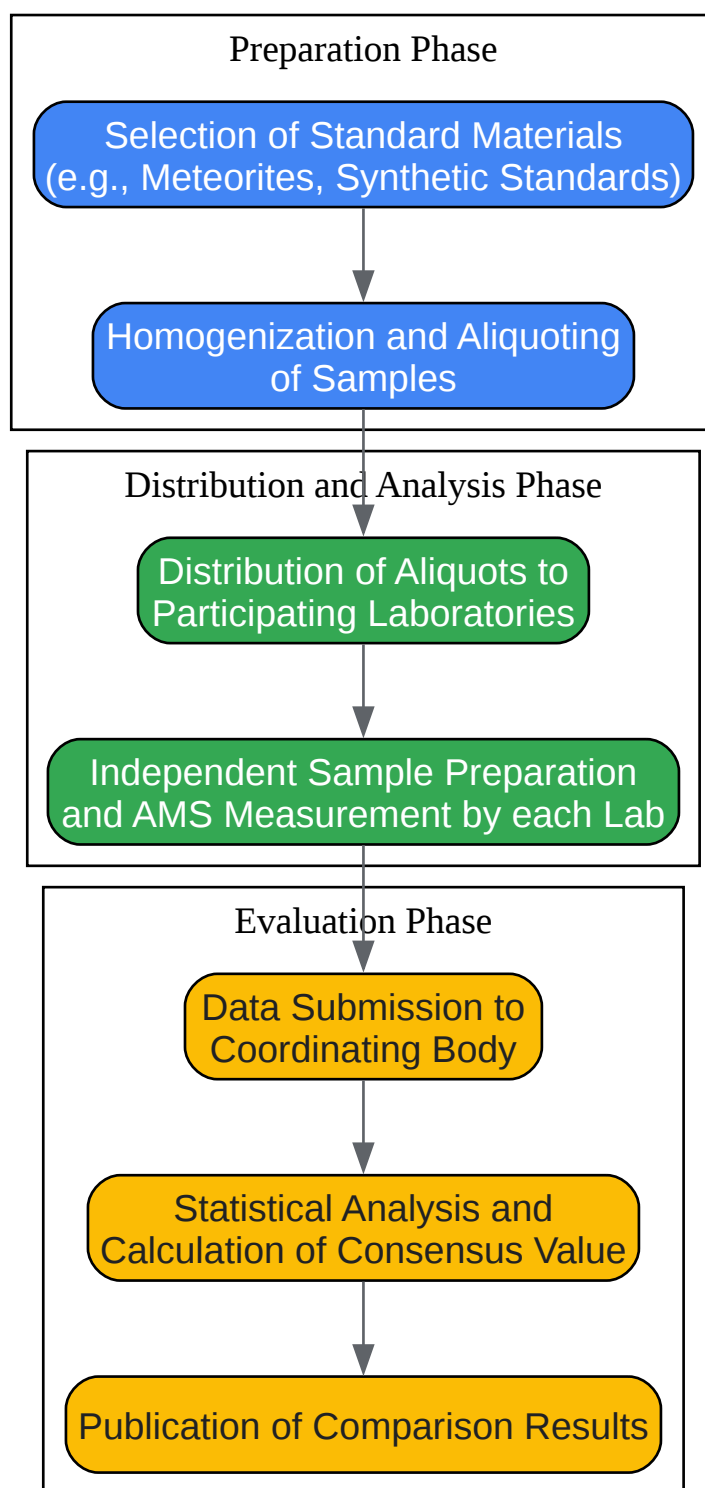
Accelerator Mass Spectrometry (AMS) Measurement of ^{26}Al

AMS is the standard and most sensitive technique for measuring long-lived radionuclides like ^{26}Al , capable of detecting extremely low concentrations.^{[1][4]} The fundamental steps of an AMS measurement are:

- **Ion Generation:** Negative ions are produced from the Al_2O_3 target material via cesium sputtering in the ion source.[4] Either aluminum anions (Al^-) or aluminum oxide anions (AlO^-) can be extracted.[4]
- **Injection and Pre-acceleration:** The generated ions are extracted from the source and passed through an injection magnet, which selects for the desired mass-to-charge ratio (m/z 26 for ^{26}Al or m/z 27 for ^{27}Al).[3]
- **Acceleration and Stripping:** The selected ions are accelerated to a high-voltage terminal within a tandem accelerator. Inside the terminal, they pass through a thin foil or a gas stripper, which removes several electrons, converting the negative ions into positive ions (e.g., Al^{3+}).[4] This process also breaks up molecular isobars, a key feature of AMS for removing interferences.[3]
- **High-Energy Mass Analysis:** The now positively charged ions are accelerated again away from the high-voltage terminal. A high-energy analyzing magnet then separates the ions based on their mass, energy, and charge state.
- **Detection:** The stable isotope (^{27}Al) is typically measured in a Faraday cup as a current, while the rare ^{26}Al ions are counted individually in a sensitive detector, such as a gas ionization detector.[3]
- **Ratio Calculation:** The ratio of ^{26}Al to ^{27}Al is determined by sequentially measuring the two isotopes.

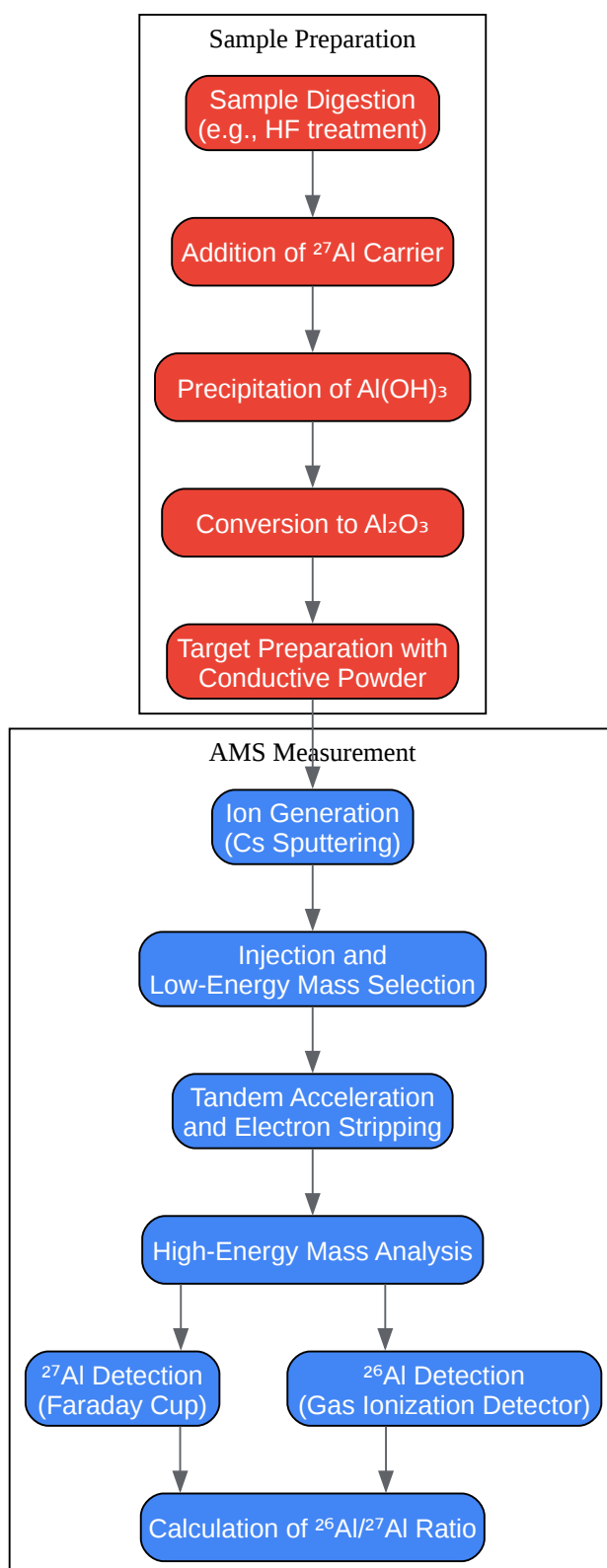
Visualizing the Workflow

To better understand the processes involved in the cross-calibration of ^{26}Al standards, the following diagrams illustrate the key workflows.



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Caption: Workflow of an international ^{26}Al interlaboratory comparison.



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Caption: Experimental workflow for ^{26}Al measurement by AMS.

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References

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